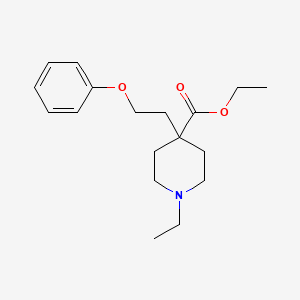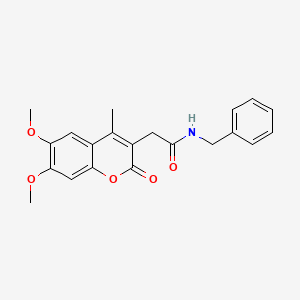
ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a chemical compound that belongs to the family of piperidinecarboxylates. It is also known as phenoxyethyl piperidinecarboxylate or PEP. This compound has been the subject of scientific research due to its potential applications in the field of medicine and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors. It has been found to have a high affinity for the mu-opioid receptor, which is involved in pain regulation. It also has an affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
Ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. It has also been found to have anti-convulsant effects and can reduce seizure activity in animal models. Additionally, it has been found to have neuroprotective effects and can protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is its potential applications in the field of medicine and pharmaceuticals. It has been found to have several beneficial effects and has potential applications in the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. It can be toxic at high doses and can cause adverse effects such as respiratory depression and sedation.
Orientations Futures
There are several future directions for research on ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential applications in the treatment of pain and inflammation. Additionally, further research is needed to determine the optimal dosage and administration of this compound to minimize toxicity and adverse effects.
Applications De Recherche Scientifique
Ethyl 1-ethyl-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been the subject of scientific research due to its potential applications in the field of medicine and pharmaceuticals. It has been found to have analgesic, anti-inflammatory, and anti-convulsant properties. It also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 1-ethyl-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-3-19-13-10-18(11-14-19,17(20)21-4-2)12-15-22-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBKNNVIBXURKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(CCOC2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4',4',6',7,7-pentamethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4233187.png)
![N-phenyl-2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4233193.png)
![1-[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4233200.png)
![1-({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4233211.png)
![ethyl 5-acetyl-2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4233218.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4233219.png)
![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B4233226.png)
![1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B4233247.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4233256.png)
![methyl 2-[({4-[2-(2-amino-2-oxoethoxy)-5-bromophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)amino]benzoate](/img/structure/B4233260.png)
![N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4233261.png)
![ethyl 4-{3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4233262.png)
![2-phenoxy-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B4233276.png)
